molecular formula C20H21N3O3S B2449871 1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea CAS No. 1396856-97-5

1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea

Cat. No.: B2449871
CAS No.: 1396856-97-5
M. Wt: 383.47
InChI Key: UHWCBIUMLNWASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

  • Structural Analysis and Molecular Properties : The structural properties of similar compounds, like 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, have been extensively studied. These studies focus on the planarity of the molecule, the angles between different moieties, and the stability provided by intramolecular hydrogen bonds. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds (Hyeong Choi et al., 2010).

  • Potential Anticancer Properties : Compounds with a similar diaryl urea structure have been evaluated for their antiproliferative activity against various cancer cell lines. These studies are significant for the development of new anticancer agents, exploring the potential of urea derivatives in inhibiting cancer cell proliferation (Jian Feng et al., 2020).

  • Checkpoint Kinase 1 Inhibitors : Research on urea derivatives like 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas has indicated their role as potent inhibitors of checkpoint kinase 1 (Chk1), an enzyme important in cell cycle regulation. These inhibitors can enhance the cytotoxicity of chemotherapeutic drugs, representing a significant step in cancer treatment research (Gaoquan Li et al., 2006).

  • Biological and Antimicrobial Activities : The synthesis and biological evaluation of various urea derivatives have shown that these compounds can exhibit significant antimicrobial activity. Such studies are crucial for the development of new antimicrobial agents and contribute to the field of infection control and treatment (B. Shankar et al., 2017).

  • Anti-inflammatory Properties : Investigations into the anti-inflammatory activity of urea derivatives have been conducted, showcasing the potential of these compounds in treating inflammatory conditions. Such research is important for developing new therapeutic agents for a range of inflammatory diseases (L. Labanauskas et al., 2001).

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-18(27-19(22-13)14-7-5-4-6-8-14)12-21-20(24)23-16-10-9-15(25-2)11-17(16)26-3/h4-11H,12H2,1-3H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCBIUMLNWASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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